Butanoic acid, DMTBS
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98983-19-8 |
|---|---|
Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
[tert-butyl(dimethyl)silyl] butanoate |
InChI |
InChI=1S/C10H22O2Si/c1-7-8-9(11)12-13(5,6)10(2,3)4/h7-8H2,1-6H3 |
InChI Key |
LYRXFUFOQFNGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Advanced Analytical Characterization of Butanoic Acid, Dmtbs and Allied Silylated Compounds
Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental insights into the molecular structure of Butanoic acid, DMTBS, by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that elucidates the carbon-hydrogen framework of a molecule. While specific experimental spectra for tert-butyldimethylsilyl butyrate (B1204436) are not widely available in public databases, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the well-understood effects of the functional groups present.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the butyryl group and the tert-butyldimethylsilyl group. The methyl protons of the butyryl chain's terminal CH₃ group would appear as a triplet at the most upfield position. The methylene (B1212753) protons adjacent to the carbonyl group (α-CH₂) would be deshielded and appear as a triplet, while the subsequent methylene protons (β-CH₂) would resonate as a multiplet. Within the TBDMS group, the six methyl protons attached to the silicon atom would produce a sharp singlet, and the nine protons of the tert-butyl group would yield another distinct singlet, typically at a more upfield chemical shift.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is expected to be the most deshielded signal. The carbons of the butyryl chain would show distinct resonances, with the carbon alpha to the carbonyl appearing at a lower field than the beta and gamma carbons. For the TBDMS group, the quaternary carbon of the tert-butyl group and the carbons of its three methyl groups, as well as the two methyl groups attached to the silicon, will have characteristic chemical shifts.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Butyryl CH₃ | ~0.9 | Triplet |
| Butyryl β-CH₂ | ~1.6 | Multiplet |
| Butyryl α-CH₂ | ~2.2 | Triplet |
| Si-(CH₃)₂ | ~0.2 | Singlet |
| C-(CH₃)₃ | ~0.9 | Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Butyryl C=O | ~173 |
| Butyryl α-CH₂ | ~36 |
| Butyryl β-CH₂ | ~18 |
| Butyryl γ-CH₃ | ~13 |
| Si-C(CH₃)₃ | ~25 |
| Si-C(CH₃)₃ | ~17 |
| Si-(CH₃)₂ | ~-5 |
Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule through their characteristic vibrational frequencies. For tert-butyldimethylsilyl butyrate, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. This peak is typically observed in the region of 1735-1750 cm⁻¹.
Another key feature is the presence of strong bands associated with the Si-O-C linkage. The asymmetric stretching of this group usually gives rise to a strong and broad absorption in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups (butyryl and TBDMS) will be evident in the 2850-3000 cm⁻¹ range. Additionally, characteristic bending vibrations for the CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ region. The presence of the Si-C bonds will also contribute to the fingerprint region of the spectrum, with absorptions typically around 800-850 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |
| Si-O-C | Asymmetric Stretch | 1100 - 1300 | Strong |
| C-H | Bend | 1350 - 1470 | Medium |
| Si-C | Stretch/Bend | 800 - 850 | Medium to Strong |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For tert-butyldimethylsilyl esters, electron ionization (EI) mass spectrometry typically results in a characteristic fragmentation pattern.
The molecular ion peak (M⁺) for this compound (C₁₀H₂₂O₂Si) is expected at a mass-to-charge ratio (m/z) of 202. However, this peak may be of low abundance or absent in EI spectra. A highly characteristic and often abundant fragment ion in the mass spectra of TBDMS derivatives is the [M-57]⁺ ion, which corresponds to the loss of a tert-butyl radical ([M-C(CH₃)₃]⁺). For tert-butyldimethylsilyl butyrate, this fragment would appear at m/z 145. This is a key diagnostic peak for identifying the presence of the TBDMS group.
Other significant fragment ions can arise from cleavages within the butyryl chain and further fragmentation of the silyl-containing ions. For instance, an ion corresponding to the butyryl group ([CH₃(CH₂)₂CO]⁺) may be observed at m/z 71. The base peak in the spectrum is often the [M-57]⁺ ion or other stable silyl-containing fragments.
Key Mass Spectral Fragments for this compound
| m/z | Ion Structure | Fragmentation Pathway |
| 202 | [C₁₀H₂₂O₂Si]⁺ | Molecular Ion (M⁺) |
| 145 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical |
| 117 | [Si(CH₃)₂(OC(CH₃)₃)]⁺ | Rearrangement and cleavage |
| 75 | [(CH₃)₂SiOH]⁺ | Rearrangement and cleavage |
| 71 | [CH₃(CH₂)₂CO]⁺ | Cleavage of the ester bond |
Chromatographic Separation and Identification Methodologies
Chromatographic techniques are essential for the separation of this compound from complex mixtures prior to its identification and quantification.
Gas chromatography (GC) is the premier technique for separating volatile and thermally stable compounds like tert-butyldimethylsilyl butyrate. The choice of the GC column's stationary phase is critical for achieving optimal separation. Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1), are commonly used for the analysis of silylated compounds.
The retention index (RI) is a standardized measure of a compound's retention time on a GC column, which aids in its identification. The retention index of a compound is determined by comparing its retention time to those of a series of n-alkane standards. For Butanoic acid, TBDMS derivative, retention indices have been reported on non-polar columns. These values can vary slightly depending on the specific GC conditions (e.g., temperature program, column dimensions).
Reported Gas Chromatography Retention Indices for this compound
| Stationary Phase Type | Temperature Program | Reported Retention Index |
| Non-polar (e.g., DB-1, SE-30) | Temperature Ramp | ~1074 - 1103 |
The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for the definitive identification of compounds in complex mixtures. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which acts as a highly specific detector.
In a GC-MS analysis of a sample containing tert-butyldimethylsilyl butyrate, the compound would first be separated from other matrix components based on its retention time. The mass spectrum of the eluting peak can then be obtained and compared to a reference library or interpreted based on the characteristic fragmentation patterns discussed in section 3.1.3. The presence of a peak at the expected retention index with a mass spectrum exhibiting the key fragment ions, particularly the [M-57]⁺ ion at m/z 145, provides a high degree of confidence in the identification of this compound. This technique is widely applied in metabolomics and environmental analysis for the detection and quantification of short-chain fatty acids after derivatization.
Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC/TOF-MS) for Enhanced Metabolite Profiling
For complex biological samples where co-elution can be a significant challenge in traditional one-dimensional GC-MS, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC/TOF-MS) offers a powerful solution for enhanced metabolite profiling. gcms.cz This technique provides a significant increase in peak capacity and separation power by subjecting the effluent from the primary column to a secondary, shorter column with a different stationary phase. gcms.cz
In the context of analyzing silylated butanoic acid and other metabolites, GCxGC/TOF-MS allows for the separation of isomeric and isobaric compounds that would otherwise overlap in a single chromatographic dimension. The high data acquisition speed and sensitivity of the TOF-MS are essential for detecting the narrow peaks produced by the second-dimension separation. core.ac.uk This enhanced resolution leads to cleaner mass spectra, which in turn improves the reliability of library matching and unknown compound identification. gcms.cz For instance, in a complex mixture of silylated organic acids, GCxGC can separate different positional isomers of hydroxybutanoic acid derivatives, which may have very similar mass spectra.
The structured nature of GCxGC chromatograms, where chemically similar compounds elute in distinct patterns, can further aid in the identification of unknown silylated metabolites. This structured separation, combined with the high-quality mass spectral data from TOF-MS, provides a comprehensive profile of the silylated compounds within a sample.
| Parameter | Description | Relevance in GCxGC/TOF-MS Analysis of Silylated Compounds |
| First Dimension (¹D) Column | Typically a non-polar column (e.g., DB-5ms) providing separation based on boiling point. | Provides the initial separation of the complex mixture of silylated metabolites. |
| Second Dimension (²D) Column | A shorter, polar column (e.g., DB-17ht) providing separation based on polarity. | Resolves co-eluting peaks from the first dimension, separating compounds with similar boiling points but different polarities. |
| Modulator | A device that traps, focuses, and re-injects small portions of the effluent from the first column into the second. | Creates the narrow peaks necessary for the fast second-dimension separation and enhances signal-to-noise ratios. |
| TOF-MS | A high-speed mass analyzer that provides full spectral information for each point in the chromatogram. | Essential for accurately capturing the fast-eluting peaks from the second dimension and providing high-quality mass spectra for identification. |
Methodologies for Quantitative Analysis of Silylated Butanoic Acid Compounds
Accurate quantification of silylated butanoic acid compounds is crucial for understanding their biological or chemical significance. Gas chromatography-mass spectrometry is the predominant technique for this purpose, with several methodological considerations to ensure accuracy and reproducibility. nih.gov
A common approach involves the use of stable isotope-labeled internal standards. nih.gov For the quantification of this compound, an ideal internal standard would be a deuterated or ¹³C-labeled version of butanoic acid that undergoes the same derivatization and chromatographic processes as the analyte. This method corrects for variations in derivatization efficiency and sample injection volume. nih.gov
The choice of ionization technique can also impact quantification. While electron ionization (EI) is widely used, positive chemical ionization (PCI) with ammonia (B1221849) as the reagent gas can offer advantages for TBDMS derivatives. nih.gov Ammonia PCI often produces a strong protonated molecular ion ([MH]+) with minimal fragmentation, which increases the sensitivity and specificity of selected ion monitoring (SIM) for quantitative analysis. nih.govresearchgate.net
Calibration curves are constructed by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte. The linearity and range of the calibration curve are critical for accurate quantification.
| Method | Principle | Advantages for Silylated Butanoic Acid Analysis | Disadvantages |
| External Standard | A series of known concentrations of the analyte are analyzed, and a calibration curve is generated. The concentration of the analyte in an unknown sample is determined from this curve. | Simple to implement. | Does not account for variations in injection volume or matrix effects. |
| Internal Standard | A known amount of a compound structurally similar to the analyte is added to all standards and samples. The ratio of the analyte response to the internal standard response is used for quantification. | Corrects for variations in injection volume and can compensate for some matrix effects. | Requires a suitable internal standard that does not co-elute with other sample components. |
| Stable Isotope Dilution | A known amount of a stable isotope-labeled analog of the analyte is added to the sample. The ratio of the unlabeled analyte to the labeled standard is measured by MS. | Considered the "gold standard" for quantification. Corrects for variations in sample preparation, derivatization, and instrument response. nih.gov | Requires the synthesis of expensive labeled standards. |
| Standard Addition | Known amounts of the analyte are added to aliquots of the unknown sample. The concentration is determined by extrapolating the calibration curve to zero response. | Effectively corrects for matrix effects. | More time-consuming and requires a larger sample volume. |
Computational and Theoretical Investigations of Butanoic Acid Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the properties of molecules. For the butanoic acid derivatives discussed, these calculations were performed to understand their stability, reactivity, and electronic characteristics. biointerfaceresearch.com
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the study of butanoic acid derivatives, DFT calculations were carried out using the Gaussian 09 software package. biointerfaceresearch.com Specifically, the B3LYP/6-31+G(d) level of theory was employed for the geometry optimization of the molecules in a water solution. biointerfaceresearch.com This process identifies the most stable three-dimensional arrangement of atoms in the molecule. To ensure that the optimized structure corresponds to a true energy minimum, harmonic vibrational frequencies were computed, with a stable structure showing no negative force constants. biointerfaceresearch.com The influence of the solvent was accounted for using the Self-Consistent Reaction Field (SCRF) method. biointerfaceresearch.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. biointerfaceresearch.com
For a representative butanoic acid derivative, the following HOMO and LUMO energies were calculated at the B3LYP/6-31+G(d) level of theory: biointerfaceresearch.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -9.15 |
| ELUMO | -1.63 |
| ΔEH-L (HOMO-LUMO Gap) | 7.52 |
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com
The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The ESP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, usually shown in blue). These maps provide insights into where a molecule is likely to undergo electrophilic or nucleophilic attack. biointerfaceresearch.com For the butanoic acid derivatives, ESP analysis was conducted to identify the mapping surface of the compounds and to correlate with their nucleophilicity and electrophilicity. biointerfaceresearch.com
Structure-Reactivity Relationships Derived from Theoretical Data
The computational data gathered from DFT, HOMO-LUMO, NBO, and ESP analyses allow for the establishment of structure-reactivity relationships. By comparing the theoretical parameters of different butanoic acid derivatives, their relative stability and reactivity can be predicted. biointerfaceresearch.com For instance, a higher HOMO energy and a smaller HOMO-LUMO gap are indicative of greater nucleophilicity and reactivity. biointerfaceresearch.com
Based on the theoretical calculations for a series of four butanoic acid derivatives, a reactivity order was established. The compound with the highest nucleophilicity also exhibited the highest chemical potential and HOMO energy values. biointerfaceresearch.com Conversely, compounds with higher electrophilicity values were identified as the most electrophilic structures. biointerfaceresearch.com These theoretical predictions provide a framework for understanding and anticipating the chemical behavior of these molecules. biointerfaceresearch.com
Research Methodologies Employing Butanoic Acid, Dmtbs Derivatization
Metabolomics Profiling Utilizing GC-MS and GCxGC-MS Platforms
Metabolomics studies often require the analysis of a wide range of compounds, including short-chain fatty acids (SCFAs) like butanoic acid, which are critical metabolites in biological systems nih.govnih.gov. Due to their polar and volatile nature, SCFAs are typically derivatized to improve their chromatographic behavior and detection sensitivity when analyzed by GC-MS or GCxGC-MS nih.govmdpi.com. The derivatization of butanoic acid with a TBDMS group (forming tert-butyldimethylsilyl butyrate) is a well-established technique for this purpose.
Effective metabolomic analysis of SCFAs in biological matrices such as serum or feces involves careful sample preparation and derivatization. A common approach involves preserving SCFAs by adding sodium hydroxide, followed by extraction. For instance, a protocol may involve extracting SCFAs under basic conditions (pH > 7) to prevent their volatility and facilitate concentration nih.gov.
The derivatization step typically uses reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) nih.govbiologists.comsigmaaldrich.comsigmaaldrich.com. Optimal conditions for MTBSTFA derivatization of SCFAs often include incubation at 60 °C for 30 minutes nih.gov. Alternatively, derivatization can be performed by reacting the carboxylic acid with an amine in the presence of a condensing agent like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM) shimadzu.com.
The TBDMS derivatives are generally more stable and less moisture-sensitive than trimethylsilyl (B98337) (TMS) derivatives, contributing to more robust analytical methods nih.govsigmaaldrich.comresearchgate.netorganic-chemistry.org. The derivatization process aims to replace the active hydrogen of the carboxylic acid group with a nonpolar TBDMS moiety, thereby increasing volatility and improving chromatographic separation sigmaaldrich.commdpi.com.
Following derivatization, the tert-butyldimethylsilyl butyrate (B1204436) is analyzed using GC-MS or GCxGC-MS. The TBDMS derivatives produce characteristic fragment ions, such as (M-57)⁺, which aid in their identification by mass spectrometry nih.govsigmaaldrich.com. For example, [M-57]⁺ ions are commonly observed for TBDMS derivatives nih.gov.
Quantitative analysis relies on calibration curves generated from known concentrations of standards. The TBDMS derivatization method has demonstrated excellent sensitivity, linearity, and derivatization efficiency for the simultaneous determination of multiple SCFAs nih.gov. Research has shown that this method can reliably detect SCFAs with good intra- and inter-day precision nih.govresearchgate.net. The use of GCxGC-MS platforms offers enhanced separation power, allowing for more comprehensive metabolite profiling of complex biological samples biologists.com.
Table 1: Optimized Derivatization Conditions for SCFAs using MTBSTFA
| Parameter | Condition | Reference |
| Derivatization Reagent | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | nih.govbiologists.comsigmaaldrich.comsigmaaldrich.com |
| Incubation Temperature | 60 °C | nih.gov |
| Incubation Time | 30 minutes | nih.gov |
| Sample pH (Extraction) | > 7 (e.g., pH 9) | nih.gov |
| Solvent (for extraction/dilution) | Methanol (B129727), Pyridine | nih.gov |
Role of Silylated Butanoic Acid in Analytical Method Development and Validation
Silylated derivatives of butanoic acid, such as tert-butyldimethylsilyl butyrate, play a significant role in the development and validation of analytical methods, particularly for GC-MS. The TBDMS group offers several advantages:
Enhanced Volatility and Thermal Stability: TBDMS derivatives are more volatile and thermally stable than the parent carboxylic acids, making them suitable for GC analysis nih.govsigmaaldrich.com.
Improved Chromatographic Behavior: Derivatization reduces the polarity of butanoic acid, leading to better peak shape and resolution in GC sigmaaldrich.commdpi.com.
Mass Spectrometry Fragmentation: TBDMS derivatives produce characteristic fragment ions (e.g., M-57) that are useful for identification and quantification in GC-MS, often with high molecular ion concentration nih.govsigmaaldrich.com.
Stability: TBDMS ethers are generally more stable than TMS ethers and are less sensitive to moisture, contributing to more robust analytical methods nih.govsigmaaldrich.comresearchgate.netorganic-chemistry.org. They are stable to aqueous base and can be cleaved under mild acidic conditions organic-chemistry.org.
These properties make TBDMS-derivatized butanoic acid valuable for establishing sensitive and reliable analytical protocols. Method validation typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery rates, all of which benefit from the improved analytical characteristics imparted by the TBDMS derivatization nih.govresearchgate.net.
Surface Modification Research Incorporating Silane-Functionalized Butanoic Acid Derivatives
Silane (B1218182) chemistry is widely employed for surface modification, allowing for the covalent attachment of various functional groups to materials like glass and silica (B1680970) nanosoftpolymers.comacs.orgconicet.gov.arnih.govgoogle.comrsc.org. While direct use of "Butanoic acid, DMTBS" (tert-butyldimethylsilyl butyrate) in surface modification is less common, the principles of silane chemistry are relevant.
Silane coupling agents, which contain both a hydrolyzable silane group (e.g., alkoxysilane) and an organic functional group, are used to create functionalized surfaces. For example, silanes functionalized with carboxylic acid groups (e.g., Silane-PEG-COOH) can be used to modify surfaces, imparting carboxyl functionalities nanosoftpolymers.comconicet.gov.arresearchgate.net. These carboxylic acid groups can then be used for further conjugation or to alter surface properties like wettability or binding affinity nanosoftpolymers.comconicet.gov.ar.
The TBDMS group itself can be involved in surface modification, for instance, by protecting hydroxyl groups on a surface or in a molecule that is subsequently attached to a surface. Upon cleavage of the TBDMS group, hydroxyl groups can be exposed for further surface functionalization google.com. The general principle involves using silane precursors to covalently link functional organic molecules to inorganic surfaces, creating tailored surface properties for applications in areas such as biomaterials, sensors, and chromatography nanosoftpolymers.comacs.orgconicet.gov.arnih.govrsc.org.
Metabolic Studies of Butanoic Acid Derivatives in Non Human Biological Systems
Exogenous Butanoic Acid Metabolism in Model Organisms
The study of exogenously administered butanoic acid in model organisms provides critical insights into its absorption, distribution, metabolism, and excretion. When introduced into a biological system, butanoic acid is rapidly metabolized, primarily serving as an energy source for epithelial cells, particularly in the colon. cambridge.org Its metabolic fate, however, is intricately linked with various nutritional and environmental contexts.
Alterations in Fatty Acid Profiles in Response to Nutritional and Environmental Factors
Dietary Fiber: In many animals, the gut microbiota ferments dietary fibers to produce short-chain fatty acids (SCFAs), including butanoic acid. nih.gov A diet rich in fermentable fibers leads to higher endogenous production of butanoic acid, which in turn can alter the absorption and metabolism of other fatty acids.
Dietary Fat Composition: The type of fat in the diet influences the baseline fatty acid profile in tissues. mdpi.com Studies in ruminants have shown that feeding concentrate diets high in grains can increase carcass fatness and the concentration of ω-6 fatty acids. nih.gov Conversely, grazing on fresh pasture enhances the levels of beneficial ω-3 fatty acids and conjugated linoleic acids in milk. nih.govnih.gov The introduction of exogenous butanoic acid can further modify these profiles by affecting lipid metabolism in the liver and adipose tissues. nih.gov For example, in broiler chickens, dietary supplementation with butyrate (B1204436) glycerides has been shown to reduce abdominal fat deposition. nih.gov
Environmental Stressors: Environmental conditions can also impact fatty acid metabolism. Factors such as temperature, seasonal changes, and exposure to pathogens can alter metabolic rates and nutrient utilization, thereby affecting how an organism processes both endogenous and exogenous butanoic acid.
Identification of Butanoic Acid Metabolites and Transformation Pathways
Once absorbed, butanoic acid undergoes several metabolic transformations. The primary pathway is β-oxidation, which occurs within the mitochondria of various cells, particularly colonocytes and hepatocytes. This process breaks down butanoic acid into acetyl-CoA, which can then enter the citric acid cycle for energy production (ATP synthesis) or be used for the synthesis of other molecules like ketone bodies and lipids. smpdb.ca
Key metabolic pathways for butanoic acid include:
Butanoate Metabolism: This central pathway involves the conversion of butyrate to butyryl-CoA, which then proceeds through β-oxidation. genome.jp
Ketone Body Synthesis: In the liver, acetyl-CoA derived from butanoic acid can be converted into ketone bodies (acetoacetate and β-hydroxybutyrate), which are important energy substrates for peripheral tissues during periods of fasting.
Chain Elongation and Desaturation: Butanoic acid can serve as a precursor for the synthesis of longer-chain fatty acids, although this is a minor pathway compared to its catabolism for energy.
Conversion to Other Metabolites: In some organisms, butanoic acid can be transformed into other compounds. For instance, certain species of Clostridium can convert butyric acid into butanol. nih.gov Another derivative, γ-hydroxybutyric acid (GHB), is a naturally occurring neurotransmitter formed from a different metabolic route. wikipedia.org
Research in various animal models has helped to identify a range of metabolites. For example, metabolomic studies in rats have identified numerous compounds that are altered in response to changes in butanoic acid levels, highlighting its integration into broader metabolic networks including amino acid and bile acid metabolism. nih.gov
Endogenous Production and Systemic Roles of Butanoic Acid in Non-Human Biological Systems
The systemic roles of endogenously produced butanoic acid are vast and impactful:
Energy Homeostasis: It serves as the primary energy source for the cells lining the colon (colonocytes), supporting gut health and integrity. nih.govresearchgate.net It is estimated that SCFAs can provide 5% to 15% of the total caloric requirements in some animals. researchgate.net
Gut Health and Development: Butanoic acid has trophic effects on the gastrointestinal tract, promoting the proliferation and differentiation of epithelial cells and enhancing the integrity of the gut barrier. cambridge.org This is particularly important in young animals for gut development. researchgate.net
Immune Modulation: It possesses anti-inflammatory properties and can modulate the function of intestinal immune cells, such as macrophages, helping to maintain a state of tolerance towards commensal bacteria. nih.govpnas.org
Metabolic Regulation: Butanoic acid influences systemic metabolism, with studies in animal models showing it can improve insulin (B600854) sensitivity and affect lipid metabolism in the liver and adipose tissue. nih.govfrontiersin.org It can also influence food intake by affecting regions in the hypothalamus that regulate satiety. frontiersin.org
Mechanistic Investigations of Butanoic Acid in Non-Human Cellular Processes
At the cellular level, butanoic acid exerts its effects through several mechanisms, most notably by acting as a histone deacetylase (HDAC) inhibitor and by modulating gene expression pathways. These actions underlie many of its physiological effects.
Studies on Histone Deacetylase (HDAC) Inhibition Mechanisms
Butanoic acid is a well-characterized inhibitor of class I and class II histone deacetylases. pnas.orggsartor.org HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.
By inhibiting HDACs, butanoic acid causes an accumulation of acetylated histones (hyperacetylation). researchgate.net This leads to a more open and relaxed chromatin structure, which allows transcription factors to access gene promoters, thereby activating gene expression. nih.gov This epigenetic modification is a key mechanism through which butanoic acid regulates cellular processes such as cell cycle, differentiation, and apoptosis. researchgate.netnih.gov
Studies in various non-human cell lines have demonstrated this effect. For example, in bovine kidney epithelial cells and vascular smooth muscle cells, butanoic acid treatment leads to histone hyperacetylation and subsequent changes in the expression of genes that control cell proliferation and apoptosis. nih.govnih.gov The inhibition of HDACs by butanoic acid is considered a non-competitive mechanism. gsartor.org
Investigations into the Modulation of Gene Expression Pathways
The HDAC-inhibiting activity of butanoic acid results in profound changes in the expression of a wide array of genes. It is estimated that about 2% of mammalian genes are responsive to HDAC inhibitors. researchgate.net
Research using high-throughput technologies like microarrays has provided a global view of the genes regulated by butanoic acid. In a study on bovine kidney epithelial cells, 450 genes were found to be significantly regulated by butyrate, with the majority being repressed and associated with cell cycle control. nih.gov
Key gene expression pathways modulated by butanoic acid in non-human models include:
Cell Cycle Regulation: Butanoic acid can induce cell cycle arrest, often in the G1 phase. This is mediated by the altered expression of cell cycle regulators such as cyclins and cyclin-dependent kinase inhibitors (e.g., p21). nih.govtsu.edu
Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by upregulating pro-apoptotic genes like BAX, BAK, and FAS. plos.org
Lipid Metabolism: In broilers, butanoic acid has been shown to regulate genes involved in lipid catabolism, particularly those in the peroxisome proliferator-activated receptor (PPAR) signaling pathway, leading to reduced fat deposition. nih.gov
Inflammation: Butanoic acid can down-regulate the expression of pro-inflammatory mediators, such as nitric oxide, IL-6, and IL-12, in macrophages. pnas.org
These widespread changes in gene expression underscore the pleiotropic effects of butanoic acid on diverse biological processes, from energy metabolism to immune response and cell fate determination. nih.gov
Environmental Footprint and Bioproduction Research of Butanoic Acid
Development of Sustainable Production Routes for Butanoic Acid
The pursuit of sustainable butanoic acid production centers on the use of renewable biomass and efficient bioconversion processes. The goal is to create economically viable and environmentally sound alternatives to petrochemical synthesis. researchgate.netacs.org
Conversion of Lignocellulosic Biomass to Bio-Butanoic Acid
Lignocellulosic biomass, such as agricultural residues (e.g., corn stover, wheat straw) and forestry wastes, represents an abundant and non-food-competing feedstock for the production of bio-based chemicals. nih.govchimia.ch The conversion of this complex biomass into butanoic acid involves several key steps, primarily pretreatment, hydrolysis, and fermentation. chimia.chnih.gov
Pretreatment is necessary to break down the rigid structure of lignocellulose, which is composed of cellulose (B213188), hemicellulose, and lignin, making the carbohydrate fractions accessible for subsequent steps. chimia.chmdpi.com Various pretreatment methods exist, including physical, chemical, and biological approaches. nih.gov Following pretreatment, enzymatic hydrolysis is typically employed to break down cellulose and hemicellulose into fermentable sugars like glucose and xylose. nih.govchimia.ch
The fermentation of these sugars into butanoic acid is carried out by specific strains of anaerobic bacteria, most notably from the genus Clostridium, such as Clostridium tyrobutyricum and Clostridium butyricum. nrel.govmdpi.com These microorganisms can naturally ferment both glucose and xylose, which is crucial for the efficient utilization of lignocellulosic hydrolysates. nih.govnrel.gov However, a common challenge is glucose catabolite repression, where the presence of glucose inhibits the utilization of xylose. nih.gov To overcome this, researchers have engineered strains of C. tyrobutyricum to overexpress xylose catabolism genes, enabling the simultaneous co-utilization of both sugars and significantly improving butanoic acid yield and productivity. nih.gov
Recent research has demonstrated the potential of various lignocellulosic feedstocks for butanoic acid production. One study successfully used hydrolysates from soybean hull, corn fiber, wheat straw, rice straw, and sugarcane bagasse for fermentation with an engineered C. tyrobutyricum strain, achieving a butanoic acid concentration of 42.6 g/L. nih.gov Another study focused on an integrated process using white birch, converting cellulose to butanoic acid while also producing valuable byproducts from other biomass components. acs.org
Table 1: Butanoic Acid Production from Various Lignocellulosic Feedstocks
| Feedstock | Microorganism | Butanoic Acid Titer (g/L) | Butanoic Acid Yield (g/g) | Butanoic Acid Productivity (g/L·h) |
|---|---|---|---|---|
| Corn Stover | Clostridium tyrobutyricum | Not specified | Not specified | Not specified |
| Wheat Straw | Clostridium tyrobutyricum | Not specified | 0.372 (from sugars) | Not specified |
| Soybean Hull, Corn Fiber, Wheat Straw, Rice Straw, Sugarcane Bagasse | Engineered C. tyrobutyricum | 42.6 | 0.36 | 0.56 |
| Sago and Molasses Mixture (3:1) | Clostridium acetobutylicum | 22.97% (concentration) | Not specified | Not specified |
Assessment of Greenhouse Gas Emission Reduction in Bioproduction Processes
A primary driver for developing bio-based production routes is the potential to reduce greenhouse gas (GHG) emissions compared to conventional petrochemical processes. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. mdpi.comeuropa.eu
Several LCA studies have been conducted on the bioproduction of butanoic acid, consistently showing a significant reduction in GHG emissions. Research by the National Renewable Energy Laboratory (NREL) has indicated that their integrated process for producing butanoic acid from lignocellulosic biomass results in a 50% reduction in GHG emissions compared to traditional biological production routes. nrel.gov
A techno-economic and life cycle assessment of a biorefinery using wheat straw as a feedstock calculated the carbon footprint of butanoic acid production. mdpi.com The study found that an integrated biorefinery, which also includes biogas production from waste streams, had a significantly lower climate change impact (0.327 kg CO₂-eq./kg butanoic acid) compared to a standalone process (0.727 kg CO₂-eq./kg butanoic acid). mdpi.com Another study comparing butanol and butanoic acid production from syngas fermentation found that the butanoic acid process had a 45% lower GHG emission impact. europa.eu
Table 2: Comparative Greenhouse Gas Emissions for Carboxylic Acid Production
| Production Method | Product | Greenhouse Gas Emissions (kg CO₂-eq. / kg product) |
|---|---|---|
| MES with renewable electricity | Acetic Acid | 1.31 |
| Fossil-based process | Acetic Acid | 1.3 |
| Integrated wheat straw biorefinery with biogas | Butanoic Acid | 0.327 |
| Standalone wheat straw biorefinery | Butanoic Acid | 0.727 |
| Syngas fermentation to butanoic acid | Butanoic Acid | Lower than butanol production by 45% |
| Microbial Electrosynthesis (MES) | Hexanoic Acid | 5.5 (t CO₂-eq / t C6A) |
Q & A
Q. How can computational chemistry enhance the interpretation of this compound reactivity in complex matrices?
- Methodology : Perform molecular dynamics (MD) simulations to predict interactions with biomolecules or environmental substrates. Validate predictions with experimental data from X-ray crystallography or surface-enhanced Raman spectroscopy (SERS). Leverage PubChem’s 3D conformer database for initial structural inputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
